molecular formula C13H17NO5 B1440485 Boc-5-amino-2-methoxybenzoic acid CAS No. 1075242-43-1

Boc-5-amino-2-methoxybenzoic acid

Cat. No.: B1440485
CAS No.: 1075242-43-1
M. Wt: 267.28 g/mol
InChI Key: UKUJDZZBRAEBHX-UHFFFAOYSA-N
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Description

Boc-5-amino-2-methoxybenzoic acid is an organic building block used in the synthesis of various chemical compounds . It is a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO5 . The molecular weight is 267.28 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical and Chemical Properties Analysis

This compound is a solid . Its melting point is between 148-152°C . It is slightly soluble in water and has weak acidity .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . .

Biochemical Pathways

Boc-5-amino-2-methoxybenzoic acid is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic chemistry. This pathway involves the formation of carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds . The downstream effects of this pathway are diverse and depend on the specific reactions and compounds involved.

Result of Action

Given its involvement in the Suzuki–Miyaura cross-coupling reaction , it is likely that the compound plays a role in the synthesis of various organic compounds.

Safety and Hazards

Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Boc-5-amino-2-methoxybenzoic acid is a biochemical for proteomics research . It is expected to continue playing a pivotal role in the synthesis of multifunctional targets .

Biochemical Analysis

Biochemical Properties

Boc-5-amino-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interactions with enzymes such as proteases and peptidases are crucial for its role in proteomics research . These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification or inhibition of enzyme activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. For instance, it may affect the phosphorylation status of proteins involved in signaling pathways, thereby altering their activity and downstream effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction can result in the modification of enzyme activity, affecting various biochemical pathways. Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to changes in its biochemical and cellular effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and changes in gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biochemical and cellular effects compared to the parent compound . Additionally, this compound can influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments . The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can impact its role in cellular metabolism and signaling .

Properties

IUPAC Name

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(18-4)9(7-8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJDZZBRAEBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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